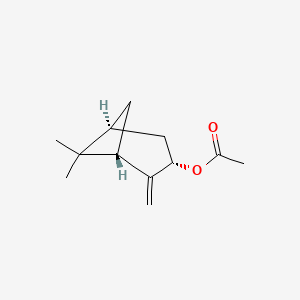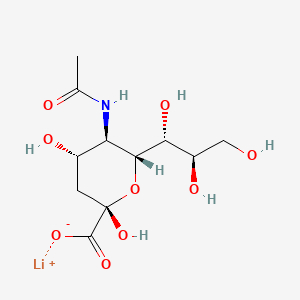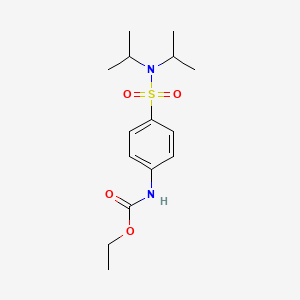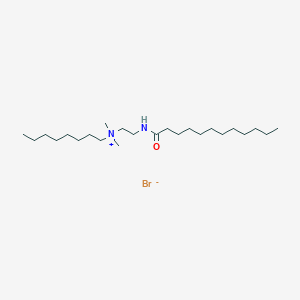
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that includes both aromatic and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes nitration, amination, and hydrazide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in production, meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups, leading to the formation of new compounds.
Reduction: Reduction reactions can convert nitro groups to amines, changing the compound’s properties.
Substitution: Various substitution reactions can occur, where different atoms or groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions often involve specific temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzoic acid derivatives, while reduction can yield amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, influencing cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid: Shares structural similarities but differs in functional groups.
Anthranilic acid: Another aromatic acid with different substituents and properties.
Eigenschaften
CAS-Nummer |
195370-44-6 |
|---|---|
Molekularformel |
C16H17N5O3S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[[2-(3,5-dimethylanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C16H17N5O3S/c1-9-5-10(2)7-11(6-9)18-14-8-12(21(23)24)3-4-13(14)15(22)19-20-16(17)25/h3-8,18H,1-2H3,(H,19,22)(H3,17,20,25) |
InChI-Schlüssel |
LXSVYROAQYHFCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)





![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)


